Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
Description
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-22-18(21)12-7-3-4-8-13(12)19-17(20)16-11-23-14-9-5-6-10-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXGTWQHCFHNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Benzodioxine Ring Formation and Amide Coupling
Step 1: Synthesis of 2,3-Dihydro-1,4-Benzodioxine-3-Carboxylic Acid
The benzodioxine ring is formed via ring-closing reactions. A common method involves reacting catechol derivatives with dibromides under alkaline conditions.
| Reagents/Conditions | Procedure | Yield | Reference |
|---|---|---|---|
| 3,4-Dihydroxybenzaldehyde + 1,2-Dibromoethane, NaOH, K₂CO₃, DMF, 65°C, 24 h | Ring closure followed by oxidation with KMnO₄ | 60–75% |
Step 2: Activation to Acyl Chloride
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) to facilitate amide bond formation.
| Reagents/Conditions | Procedure | Yield | Reference |
|---|---|---|---|
| SOCl₂, reflux (70–80°C), 4 h | Formation of 2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride | 85–90% |
Step 3: Amide Coupling with Ethyl 4-Aminobenzoate
The acyl chloride reacts with ethyl 4-aminobenzoate to form the target amide. Coupling agents like HATU or EDCI enhance efficiency.
Route 2: Direct Amidation via Coupling Agents
Alternative methods bypass acyl chloride formation by directly coupling the carboxylic acid with the amine using carbodiimides.
| Reagents/Conditions | Procedure | Yield | Reference |
|---|---|---|---|
| 2,3-Dihydro-1,4-benzodioxine-3-carboxylic acid + ethyl 4-aminobenzoate, EDCI, DMAP, DCM, RT, 24 h | Direct amidation with activation | 60–70% |
Critical Reaction Parameters
Table 1: Optimization of Key Steps
| Step | Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|---|
| Ring Closure | Alkaline Strength | NaOH/K₂CO₃ (5:1 molar ratio) | Maximizes ring closure efficiency |
| Acyl Chloride Formation | Temperature | 70–80°C (reflux) | Ensures complete conversion |
| Amide Coupling | Solvent | DMF or DCM | Enhances solubility and reaction rate |
| Purification | Chromatography | Silica gel (ethyl acetate/hexane) | Removes unreacted starting materials |
Challenges and Mitigation Strategies
Side Reactions and Purification
Table 2: Common Impurities and Remedies
| Impurity | Source | Removal Method |
|---|---|---|
| Unreacted Ethyl 4-Aminobenzoate | Incomplete coupling | Acid-base extraction (NaHCO₃ wash) |
| Dimeric Amides | Over-coupling | Column chromatography (silica gel, ethyl acetate/hexane) |
Spectroscopic and Analytical Data
Key Characterization Methods :
-
¹H NMR : Peaks for benzodioxine protons (δ 4.2–4.4 ppm, m), ethyl ester (δ 1.3–1.4 ppm, t), and aromatic protons (δ 7.0–8.0 ppm).
Comparative Analysis of Routes
| Route | Advantages | Limitations |
|---|---|---|
| Route 1 | High yield, well-established steps | Requires hazardous SOCl₂ |
| Route 2 | Greener (no SOCl₂), scalable | Lower yields due to steric hindrance |
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups. Common reagents for these reactions include alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkoxides, amines
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases due to its structural similarity to bioactive benzodioxine derivatives .
-
Materials Science: : The unique structural properties of this compound make it a candidate for the development of novel materials, including polymers and nanomaterials.
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Biological Studies: : It can be used in the study of enzyme interactions and receptor binding due to its potential as a ligand for various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring can interact with hydrophobic pockets in proteins, while the ester and amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Benzodioxine vs. Benzodiazepine Core : The target compound’s 1,4-benzodioxine core differs from the benzo[e][1,4]diazepine in , which contains a seven-membered ring with two nitrogen atoms. Benzodiazepines are well-documented for CNS activity, whereas benzodioxines are often associated with antioxidant properties .
Linkage Differences: The carbonylamino (–NH–C=O–) group in the target compound contrasts with the carbamoyl (–NH–CO–) group in ’s methyl benzoate derivative. This difference could influence hydrogen-bonding capacity and metabolic stability .
Reactivity and Functional Performance
- Resin Applications (): Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization than methacrylate analogs. By extension, the target compound’s ethyl benzoate group may enhance reactivity in ester-based syntheses, though its benzodioxine substituents could sterically hinder reactions .
- Co-initiator Effects: Diphenyliodonium hexafluorophosphate (DPI) improves the performance of resins with amine co-initiators. The target compound lacks dimethylamino groups but contains a carbonylamino linkage, which may interact differently with photoinitiators .
Biological Activity
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate (CAS Number: 2788375) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 325.34 g/mol. The compound features a benzodioxine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 325.34 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of the benzodioxine intermediate followed by acylation with an appropriate benzoic acid derivative.
Anti-inflammatory Properties
Research has indicated that compounds containing the benzodioxine structure exhibit significant anti-inflammatory effects. A study published in Bioorganic & Medicinal Chemistry highlighted that derivatives of benzodioxine showed potent inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that the compound can scavenge free radicals effectively, suggesting potential protective effects against oxidative stress .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The functional groups present allow for:
- Hydrogen Bonding : Enhances binding affinity to target proteins.
- Electrostatic Interactions : Facilitates interactions with charged residues in enzymes or receptors.
- Hydrophobic Contacts : Contributes to the stability of the ligand-receptor complex.
These interactions modulate enzyme activities and receptor functions, leading to therapeutic effects.
Case Studies
- Anti-inflammatory Study : A specific study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and histological evidence of inflammation .
- Antioxidant Efficacy : Another investigation focused on the compound's ability to reduce lipid peroxidation in liver tissues exposed to oxidative stress. The findings suggested that treatment with this compound significantly lowered malondialdehyde levels compared to control groups .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | Ethyl anthranilate, nitrobenzamido acid | Form amide bond |
| Reduction | H₂/Pd-C, 50–60°C | Reduce nitro to amine |
| Cyclization | FeCl₃, DMF, 80°C | Ring closure to benzodioxine |
Basic: How is spectroscopic characterization (NMR, MS) employed to confirm the structure of this compound?
Methodological Answer:
- ¹H-NMR : Identify protons on the benzodioxine ring (δ 4.2–4.5 ppm for -OCH₂CH₂O-) and the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂). Amide NH protons typically appear at δ 8.0–10.0 ppm .
- ¹³C-NMR : Carbonyl groups (amide: ~168–170 ppm; ester: ~165–170 ppm) and benzodioxine carbons (100–150 ppm) are diagnostic.
- Mass Spectrometry : Exact mass (e.g., 331.1451 Da) confirms molecular formula. High-resolution MS (HRMS) with <0.05 Da error ensures purity .
Advanced: How do structural modifications (e.g., substituents on the benzodioxine ring) affect physicochemical properties?
Methodological Answer:
Substituents influence reactivity and stability:
- Electron-donating groups (e.g., -OCH₃) : Increase electron density on the benzodioxine ring, enhancing resistance to oxidation but reducing electrophilic reactivity.
- Steric effects : Bulky groups at the 3-position may hinder cyclization efficiency, requiring optimized catalysts (e.g., FeCl₃ vs. AlCl₃) .
- Amine co-initiators : In related benzodioxine esters, higher amine concentrations (e.g., 1:2 CQ/amine ratio) improve crosslinking and thermal stability .
Q. Table 2: Substituent Impact on Properties
| Substituent | Reactivity Trend | Stability Impact |
|---|---|---|
| -OCH₃ | Slower cyclization | Higher thermal stability |
| -NO₂ | Faster condensation | Reduced shelf life |
| -Cl | Moderate reactivity | Improved crystallinity |
Advanced: How to resolve contradictions in reaction yields when scaling up synthesis?
Methodological Answer:
Discrepancies often arise from:
- Solvent purity : Trace water in DMF can hydrolyze esters; use molecular sieves or anhydrous conditions .
- Catalyst loading : FeCl₃ concentrations >5 mol% may cause side reactions (e.g., over-cyclization). Optimize via gradient experiments (1–10 mol%).
- Scaling kinetics : Larger batches require longer reaction times; monitor via TLC or in-situ IR for real-time adjustment .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Ester hydrolysis : Occurs in protic solvents; use anhydrous DMF or THF.
- Incomplete cyclization : Add FeCl₃ incrementally and monitor temperature (80–100°C optimal) .
- Oxidation of benzodioxine : Store intermediates under nitrogen to prevent ring degradation.
Advanced: How to analyze the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h). Monitor via HPLC for degradation products (e.g., benzoic acid derivatives).
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Related benzodioxine esters show stability up to 150°C in inert atmospheres .
Basic: What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., carbonyl carbons).
- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., DMSO vs. DMF) .
Advanced: How to optimize catalytic systems for enantioselective synthesis of benzodioxine derivatives?
Methodological Answer:
- Chiral Ligands : Use (R)-BINAP or Jacobsen catalysts for asymmetric induction during cyclization.
- Solvent Effects : Polar solvents (e.g., MeCN) enhance enantiomeric excess (ee) by stabilizing transition states.
- Case Study : FeCl₃ with L-proline achieves ~75% ee in related benzodioxines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
